molecular formula C12H8ClN5OS2 B6718045 N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B6718045
M. Wt: 337.8 g/mol
InChI Key: PETMGJFSHWKOFA-UHFFFAOYSA-N
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Description

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5OS2/c13-8-3-1-7(2-4-8)5-10-16-17-12(20-10)15-11(19)9-6-14-21-18-9/h1-4,6H,5H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETMGJFSHWKOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=NSN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1,2,5-thiadiazole-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

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